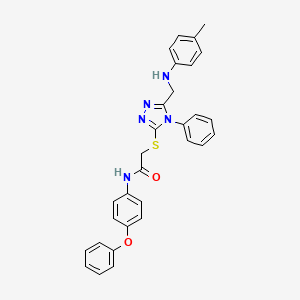![molecular formula C14H9ClO4 B11774350 7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B11774350.png)
7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds that consist of fused benzene and furan rings. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methoxy group at the 1st position, and a carboxylic acid group at the 4th position on the dibenzofuran skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of Functional Groups: The chlorine atom, methoxy group, and carboxylic acid group are introduced through specific reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted dibenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Similar Compounds:
Dibenzofuran: The parent compound without any substituents.
7-Chlorodibenzofuran: Similar structure but lacks the methoxy and carboxylic acid groups.
1-Methoxydibenzofuran: Similar structure but lacks the chlorine and carboxylic acid groups.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom, methoxy group, and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H9ClO4 |
|---|---|
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
7-chloro-1-methoxydibenzofuran-4-carboxylic acid |
InChI |
InChI=1S/C14H9ClO4/c1-18-10-5-4-9(14(16)17)13-12(10)8-3-2-7(15)6-11(8)19-13/h2-6H,1H3,(H,16,17) |
InChI-Schlüssel |
RZMURXTUHSPSNP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C3=C(C=C(C=C3)Cl)OC2=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




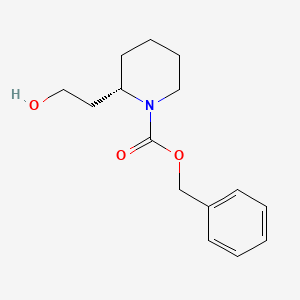

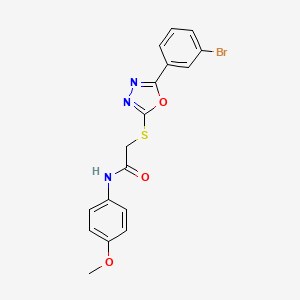
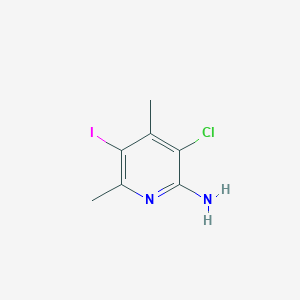




![3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide](/img/structure/B11774329.png)
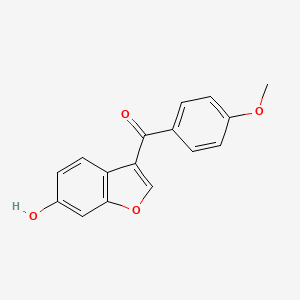
![2-Methyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B11774343.png)
